molecular formula C18H27N3O B12247690 2-(4-cyclobutylpiperazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide

2-(4-cyclobutylpiperazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B12247690
M. Wt: 301.4 g/mol
InChI Key: FYXPVWTXEBPAMC-UHFFFAOYSA-N
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Description

2-(4-cyclobutylpiperazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a cyclobutyl group and an acetamide moiety linked to a 4-methylphenyl group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclobutylpiperazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 4-cyclobutylpiperazine with an appropriate acetamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclobutylpiperazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-cyclobutylpiperazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-cyclobutylpiperazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylpiperazin-1-yl)acetamide: A simpler analog with a similar piperazine core but lacking the cyclobutyl and 4-methylphenyl groups.

    N-[(4-methylphenyl)methyl]acetamide: Another analog that retains the acetamide and 4-methylphenyl moieties but lacks the piperazine ring.

Uniqueness

2-(4-cyclobutylpiperazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide is unique due to its combination of a cyclobutyl-substituted piperazine ring and an acetamide moiety linked to a 4-methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C18H27N3O/c1-15-5-7-16(8-6-15)13-19-18(22)14-20-9-11-21(12-10-20)17-3-2-4-17/h5-8,17H,2-4,9-14H2,1H3,(H,19,22)

InChI Key

FYXPVWTXEBPAMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)C3CCC3

Origin of Product

United States

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